molecular formula C9H14Cl2N4 B1501116 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride CAS No. 1185307-78-1

1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride

Cat. No.: B1501116
CAS No.: 1185307-78-1
M. Wt: 249.14 g/mol
InChI Key: BBEBLTGQAWWMFX-UHFFFAOYSA-N
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Description

1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the 6th position of the pyrimidine ring and a piperidin-4-ylamine moiety. It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyrimidin-4-ylamine with piperidin-4-one in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

  • Addition: Electrophilic addition reactions can be carried out using electrophiles like halogens or carbonyl compounds.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride has a wide range of scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It serves as a precursor for the development of new drugs, particularly in the field of antiviral and anticancer agents.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary, but typically include interactions with specific binding sites on target molecules.

Comparison with Similar Compounds

1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine and other pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific chemical properties and applications, which set it apart from other pyrimidines.

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14;/h5-7H,1-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEBLTGQAWWMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671597
Record name 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185307-78-1
Record name 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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